molecular formula C9H16N4O2 B8109972 N-Methyl-8-oxo-2,6,9-triazaspiro[4.5]decane-6-carboxamide

N-Methyl-8-oxo-2,6,9-triazaspiro[4.5]decane-6-carboxamide

Cat. No.: B8109972
M. Wt: 212.25 g/mol
InChI Key: SWEQQPLEKKBEEU-UHFFFAOYSA-N
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Description

N-Methyl-8-oxo-2,6,9-triazaspiro[4.5]decane-6-carboxamide is a heterocyclic spiro compound characterized by a unique bicyclic framework. Its structure comprises a hexahydropyrimidine ring fused via a spiro junction to a 3-pyrrolin-2-one moiety. The hexahydropyrimidine ring typically adopts a chair conformation, with substituents such as the N-methyl carboxamide group occupying equatorial or axial positions depending on steric and electronic factors . This compound’s rigid spiro architecture and functional groups make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors requiring precise stereochemical recognition.

Properties

IUPAC Name

N-methyl-8-oxo-2,6,9-triazaspiro[4.5]decane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-10-8(15)13-4-7(14)12-6-9(13)2-3-11-5-9/h11H,2-6H2,1H3,(H,10,15)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEQQPLEKKBEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CC(=O)NCC12CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strecker Reaction-Mediated Cyclization

The Strecker reaction, leveraging cyanohydrin intermediates, has been adapted for spirocycle formation. In a protocol detailed by Ten et al., ammonium carbonate and cyanohydrin derivatives undergo cyclocondensation to yield 1,3,8-triazaspiro[4.5]decane-2,4-diones. While this method efficiently constructs the spiro system, its applicability to N-methyl-8-oxo derivatives requires substitution pattern adjustments. Modifications include replacing the hydantoin moiety with a carboxamide group via late-stage amidolysis.

Diethyl Oxalate-Based Tandem Cyclization

A patent by CN110818712A outlines a three-step synthesis of structurally analogous spiro compounds using diethyl oxalate, urea, and ammonium carbonate. The sequence involves:

  • Primary reaction : Sodium-mediated condensation of diethyl oxalate and urea in methanol, forming a bicyclic intermediate.

  • Secondary reaction : Acid hydrolysis with HCl to generate reactive carbonyl species.

  • Final cyclization : Treatment with 2-(ethylamino)acetaldehyde and potassium ferricyanide to assemble the spiro core.

This method avoids toxic cyanide reagents, achieving yields up to 80% under optimized conditions. Adapting this route to the target compound would necessitate introducing the carboxamide group at position 6 during the final cyclization step.

Functionalization of the Spiro Core

Carboxamide Installation

Post-cyclization functionalization typically employs coupling reactions. For example, V006-2549—a spiro compound with a carboxamide side chain—utilizes a carbamoylmethyl group introduced via nucleophilic acyl substitution. Applied to N-methyl-8-oxo derivatives, this could involve:

  • Activation : Converting a carboxylic acid precursor (e.g., at position 6) to an acyl chloride using thionyl chloride.

  • Amination : Reacting with methylamine in the presence of a base (e.g., triethylamine) to form the carboxamide.

N-Methylation Strategies

Selective N-methylation presents challenges due to competing reactions at multiple nitrogen sites. Patent CN110818712A resolves this by employing dimethyl sulfate in a biphasic system (water/dichloromethane), achieving >90% selectivity for the desired nitrogen. Alternative approaches include Eschweiler-Clarke reductive amination using formaldehyde and formic acid, though this risks over-alkylation.

Process Optimization and Yield Enhancement

Solvent and Temperature Effects

ParameterOptimal ConditionYield ImpactSource
Primary reaction solvent Anhydrous methanolPrevents hydrolysis of diethyl oxalate
Cyclization temperature 25–30°CMinimizes side product formation
Concentration method Rotary evaporation at 40°CMaximizes solid recovery

Methanol emerges as the preferred solvent due to its ability to dissolve polar intermediates while suppressing premature cyclization. Elevated temperatures (>40°C) during cyclization promote dimerization, reducing yields by 15–20%.

Reagent Stoichiometry

Critical molar ratios for the CN110818712A route include:

  • Diethyl oxalate : Urea : Sodium = 1 : 1.2 : 2

  • HCl : Intermediate = 3 : 1 (ensures complete hydrolysis)

Deviations beyond ±10% of these ratios decrease yields due to incomplete reactions or side product accumulation.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Strecker cyclizationHigh regioselectivityRequires toxic cyanide reagents60–70%
Diethyl oxalate routeNon-toxic, scalableMulti-step purification75–80%
Late-stage amidationModular functionalizationLow atom economy50–65%

The diethyl oxalate method offers the best balance of safety and efficiency, though late-stage amidation allows greater flexibility in derivative synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-8-oxo-2,6,9-triazaspiro[4.5]decane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-Methyl-8-oxo-2,6,9-triazaspiro[4.5]decane-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with specific biological targets.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-8-oxo-2,6,9-triazaspiro[4.5]decane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Boc-7,9-dialkyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-enes

  • Structure: Shares the same spiro[4.5]decane core but features a Boc-protected amine, alkyl substituents at positions 7 and 9, and an α,β-unsaturated ketone (enone) at position 2.
  • Conformation : The hexahydropyrimidine ring adopts a chair conformation, with bulky substituents (e.g., benzyl groups) positioned equatorially to minimize strain .
  • Synthetic Route : Synthesized via reactions of 1,3,5-trialkylhexahydrotriazines with 1-Boc-2-silyloxypyrrole, yielding bicyclic spiro compounds in moderate to high yields (e.g., 57% for related derivatives) .

(±)-(4R,5S)-2-Methyl-4,7-diphenyl-2,7,9-triazaspiro[4.5]decane-6,8-dione

  • Structure : Differs by the presence of two phenyl groups at positions 4 and 7 and two ketone groups at positions 6 and 6.
  • Synthesis : Prepared via base-mediated cyclization of α-ureido esters in THF, achieving 57% yield .

1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives

  • Structure : Features a larger spiro[5.5]undecane core, with a triaza configuration and ketone group.
  • Pharmacological Relevance: These compounds exhibit potent inhibition of METTL3, an RNA methyltransferase implicated in cancer, with IC₅₀ values in the nanomolar range .
  • Divergence: The expanded spiro ring (5.5 vs.

Functional Group Modifications

tert-Butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate

  • Structure : Replaces the N-methyl carboxamide with a tert-butyl ester at position 2.
  • Utility : The tert-butyl group enhances stability during synthesis but requires deprotection for bioactivity, unlike the directly functionalized carboxamide .

8-(4-Dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-diones

  • Structure: Substitutes one nitrogen with oxygen (7-oxa) and introduces a dimethylaminophenyl group.

Physicochemical and Pharmacological Properties

Compound Molecular Weight Key Substituents Spiro Ring Size Bioactivity (if reported)
N-Methyl-8-oxo-2,6,9-triazaspiro[4.5]decane-6-carboxamide ~280 g/mol N-methyl carboxamide 4.5 Not explicitly reported
1-Boc-7,9-dibenzyl-2-oxo-triazaspiro[4.5]dec-3-ene ~480 g/mol Boc, dibenzyl, enone 4.5 Synthetic intermediate
1,4,9-Triazaspiro[5.5]undecan-2-one ~250 g/mol Ketone, triaza 5.5 METTL3 inhibitor (IC₅₀ < 100 nM)
tert-Butyl 8-oxo-2-carboxylate analog ~310 g/mol tert-butyl ester 4.5 Precursor for carboxamide

Biological Activity

N-Methyl-8-oxo-2,6,9-triazaspiro[4.5]decane-6-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of triazaspiro compounds, which are characterized by their spirocyclic structures that confer specific biological interactions.

The chemical formula of this compound is C9H16N4O2C_9H_{16}N_4O_2 with a molecular weight of 212.25 g/mol. The compound's structure includes a spirocyclic core that is pivotal for its biological activity.

PropertyValue
Molecular Formula C₉H₁₆N₄O₂
Molecular Weight 212.25 g/mol
CAS Number 1422067-38-6

The biological activity of this compound is primarily attributed to its interaction with the mitochondrial permeability transition pore (mPTP). Research indicates that this compound acts as an inhibitor of mPTP opening, which is crucial in preventing myocardial cell death during ischemic conditions such as myocardial infarction (MI) .

Key Findings:

  • Cardioprotective Effects : In models of myocardial infarction, compounds based on the triazaspiro scaffold have demonstrated significant cardioprotective effects, including reduced apoptotic rates and improved cardiac function when administered during reperfusion .
  • Preservation of Mitochondrial Function : The compound helps maintain mitochondrial ATP levels despite its interaction with the ATP synthase complex, which is vital for cellular energy homeostasis .

In Vitro Studies

In vitro studies have shown that this compound exhibits selective inhibition of mPTP opening without off-target effects at cellular and mitochondrial levels. This selectivity is crucial for minimizing potential side effects during therapeutic applications.

In Vivo Studies

In vivo experiments have validated the cardioprotective properties of the compound in animal models of MI. The administration of this compound resulted in:

  • Decreased myocardial injury markers.
  • Enhanced recovery of cardiac function post-reperfusion.

These findings suggest that this compound has significant therapeutic potential in treating ischemic heart diseases.

Case Studies

  • Study on Myocardial Infarction : A study published in the Journal of Medicinal Chemistry detailed the discovery and optimization of triazaspiro derivatives as mPTP inhibitors. The selected compounds showed promising results in reducing cell death and improving heart function during reperfusion therapy .
  • Mechanistic Insights : Another research article highlighted the structure-activity relationship (SAR) studies that identified key functional groups responsible for biological activity against mPTP . These insights are critical for further drug development efforts targeting similar pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Methyl-8-oxo-2,6,9-triazaspiro[4.5]decane-6-carboxamide, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including alkylation (e.g., methyl group introduction), cyclization, and carboxamide functionalization. Key steps may parallel methods used for structurally analogous spirocyclic compounds, such as employing tert-butyl carboxylate intermediates for protecting amine groups during synthesis . Optimization involves adjusting catalysts (e.g., palladium for cross-coupling), reaction temperatures (e.g., 50–80°C for cyclization), and solvent systems (e.g., THF/DMF mixtures). Continuous flow reactors and advanced catalytic systems can enhance yield and purity, as demonstrated in analogous spirocyclic carboxamide syntheses .

Q. How can researchers confirm the spirocyclic conformation and stereochemistry of this compound?

  • Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify proton environments and confirm spirojunction (e.g., distinct splitting patterns for methyl groups adjacent to the spiro center) .
  • X-ray crystallography : Resolve absolute stereochemistry and ring conformations, as seen in related triazaspiro compounds where hexahydropyrimidine rings adopt chair conformations .
  • IR spectroscopy : Verify carbonyl (C=O) and amide (N-H) functional groups, critical for confirming carboxamide and oxo moieties .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer : Prioritize assays aligned with the compound’s structural analogs:

  • Enzyme inhibition : Test acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition using Ellman’s method, given the neuroprotective potential observed in similar spirocyclic carboxamides .
  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., FaDu hypopharyngeal carcinoma) to assess apoptosis induction .
  • Antimicrobial screening : Perform broth microdilution assays against Gram-positive/negative bacteria or fungi .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products like regioisomers or epimers?

  • Methodological Answer :

  • Protecting group strategy : Use tert-butyl carbamates (Boc) or benzyl groups to shield reactive amines during cyclization, reducing side reactions .
  • Chiral catalysts : Employ asymmetric catalysis (e.g., chiral Lewis acids) to control stereochemistry at the spiro center .
  • Process optimization : Apply design of experiments (DoE) to identify critical parameters (e.g., pH, temperature) affecting regioselectivity. For example, kinetic studies in analogous syntheses revealed that slow reagent addition minimizes dimerization .

Q. How should researchers resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer :

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methyl vs. ethyl groups) on target binding using molecular docking or surface plasmon resonance (SPR). For instance, N-ethyl analogs showed higher METTL3 inhibition due to enhanced hydrophobic interactions .
  • Pharmacokinetic profiling : Assess differences in membrane permeability (e.g., PAMPA assay) or metabolic stability (e.g., liver microsome assays) that may explain divergent in vivo outcomes .
  • Target validation : Use CRISPR-Cas9 knockout models to confirm whether observed activity is target-specific or off-target .

Q. What strategies enable the development of derivatives with enhanced selectivity for therapeutic targets?

  • Methodological Answer :

  • Scaffold diversification : Introduce substituents at the 8-oxo or 9-aza positions to modulate electronic and steric properties. For example, fluorination at the spiro ring improved METTL3 binding in related compounds .
  • Fragment-based drug design : Screen fragment libraries to identify moieties that enhance affinity for specific enzyme pockets (e.g., benzothiazole groups in spirooxindole derivatives) .
  • Computational modeling : Use molecular dynamics simulations to predict binding poses and guide rational modifications .

Q. How can researchers address challenges in scaling up synthesis without compromising purity?

  • Methodological Answer :

  • Flow chemistry : Transition from batch to continuous flow systems to improve heat/mass transfer and reduce side reactions, as demonstrated for spirocyclic carboxamides .
  • Quality by Design (QbD) : Implement real-time PAT (process analytical technology) tools (e.g., in-line FTIR) to monitor intermediate formation .
  • Crystallization optimization : Use anti-solvent precipitation or cooling gradients to isolate high-purity final products .

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